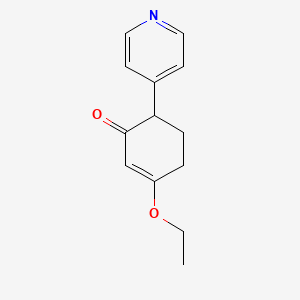
3-Ethoxy-6-pyridin-4-ylcyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-6-pyridin-4-ylcyclohex-2-en-1-one is an organic compound that belongs to the class of cyclohexenones It features a cyclohexenone ring substituted with an ethoxy group at the 3-position and a pyridinyl group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-6-pyridin-4-ylcyclohex-2-en-1-one typically involves the following steps:
Formation of the Cyclohexenone Ring: The cyclohexenone ring can be synthesized through the aldol condensation of appropriate precursors, followed by dehydration.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethanol and a suitable catalyst.
Attachment of the Pyridinyl Group: The pyridinyl group can be attached through a nucleophilic substitution reaction, where a pyridine derivative reacts with the cyclohexenone intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethoxy-6-pyridin-4-ylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexanone or cyclohexanol derivative.
Substitution: The ethoxy and pyridinyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-Ethoxy-6-pyridin-4-ylcyclohex-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Ethoxy-6-pyridin-4-ylcyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and pyridinyl groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohex-2-enone: A simpler analog without the ethoxy and pyridinyl groups.
3-Ethoxycyclohex-2-enone: Lacks the pyridinyl group.
6-(Pyridin-4-yl)cyclohex-2-enone: Lacks the ethoxy group.
Uniqueness
3-Ethoxy-6-pyridin-4-ylcyclohex-2-en-1-one is unique due to the presence of both the ethoxy and pyridinyl groups, which confer specific chemical and biological properties. These groups enhance its reactivity and binding affinity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
113050-07-0 |
|---|---|
Molekularformel |
C13H15NO2 |
Molekulargewicht |
217.268 |
IUPAC-Name |
3-ethoxy-6-pyridin-4-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C13H15NO2/c1-2-16-11-3-4-12(13(15)9-11)10-5-7-14-8-6-10/h5-9,12H,2-4H2,1H3 |
InChI-Schlüssel |
VCZKOXKYADBRFK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=O)C(CC1)C2=CC=NC=C2 |
Synonyme |
2-Cyclohexen-1-one,3-ethoxy-6-(4-pyridinyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















